
Capillarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capillarin is a member of isocoumarins.
Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis in Pharmaceutical and Medicinal Analysis
Capillary electrophoresis (CE) is a method that has proven to be essential in the analysis of pharmaceutical racemates. L-Leucine's capillary electrophoresis experiment demonstrated that this technique is rapid, simple, and practical, providing students and researchers with a comprehensive understanding of the basic concepts and practical applications of capillary electrophoresis analysis technology (Ling, 2006). Additionally, CE has been extensively utilized for the quantification of active constituents in medicinal plants and herbal formulations. It's been compared to high-performance liquid chromatography for its short execution time, high efficiency, versatility in separation modes, and low consumption of solvents and samples, making it an attractive and eco-friendly alternative (Gackowski et al., 2021).
Bioactive Compound Analysis in Herbal Raw Materials
Capillary electrophoresis has been a pivotal tool in analyzing bioactive compounds like polyphenolic compounds, coumarins, amino acids, and alkaloids in teas and other plant parts used in aqueous infusions or decoctions. Over 60% of the articles in this field come from China, indicating a significant interest and development in the use of CE for these purposes. The technique, especially when combined with ultraviolet detection and mass spectrometry, allows for sensitive determination of analytes and is poised for routine use in the analysis of functional foods (Przybylska et al., 2021).
Structural Analysis and Identification of Capillarin
This compound was successfully isolated from Artemisia Ordosica Kraschen and thoroughly characterized using various techniques such as IR, NMR, and X-ray diffraction analysis. This detailed structural analysis contributes significantly to the understanding of this compound's chemical properties and potential applications in various scientific fields (Dong, 2005).
Capillary Electrophoresis in Forensic Toxicology
In forensic toxicology, capillary electrophoresis has shown advantages over traditional chromatographic methods, especially in the chiral analysis of drugs. Its application in protein analysis, including the study of carbohydrate deficient transferrin—a biological marker of chronic alcohol abuse—highlights its significance in this field. The technique's success in these specific applications underscores its potential as a valuable tool in forensic toxicology (Tagliaro et al., 2007).
Eigenschaften
CAS-Nummer |
3570-28-3 |
|---|---|
Molekularformel |
C13H10O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-but-2-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,7H2,1H3 |
InChI-Schlüssel |
KUJLPCYCQICVRM-UHFFFAOYSA-N |
SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Kanonische SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Andere CAS-Nummern |
3570-28-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






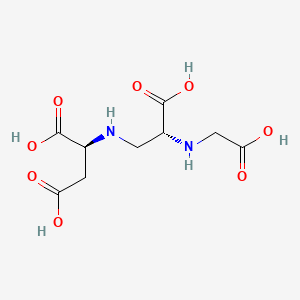
![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
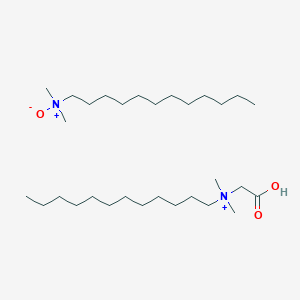
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
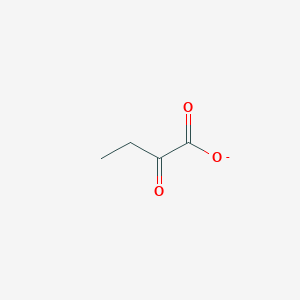
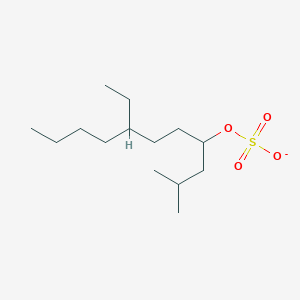
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)
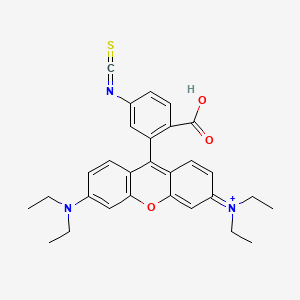
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
